molecular formula C17H26O2 B1670163 Decyl benzoate CAS No. 36685-97-9

Decyl benzoate

Cat. No.: B1670163
CAS No.: 36685-97-9
M. Wt: 262.4 g/mol
InChI Key: CUSUFTNOPPMGBK-UHFFFAOYSA-N
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Description

Decyl benzoate, also known as benzoic acid decyl ester, is an organic compound with the molecular formula C₁₇H₂₆O₂. It is a colorless to pale yellow liquid that is commonly used in various industrial and cosmetic applications due to its emollient properties. The compound is known for its ability to provide a smooth and silky feel, making it a popular ingredient in skincare and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl benzoate can be synthesized through the esterification reaction between benzoic acid and decanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards the formation of the ester.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This method involves the use of a fixed-bed reactor where benzoic acid and decanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to ensure high yield and purity .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield benzoic acid and decanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions to produce benzoic acid and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of decanol and benzyl alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, sulfuric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Hydrolysis: Benzoic acid, decanol.

    Oxidation: Benzoic acid, various oxidation products.

    Reduction: Decanol, benzyl alcohol.

Scientific Research Applications

Cosmetic Industry

Decyl benzoate is primarily used in cosmetic formulations due to its emollient properties, contributing to a smooth and silky texture in products such as lotions, creams, and sunscreens. Its ability to enhance skin feel without leaving a greasy residue makes it a preferred ingredient in various skincare formulations .

Case Study: Emollient Efficacy

A study evaluating the sensory attributes of different emollients found that formulations containing this compound were rated higher for smoothness and spreadability compared to those with shorter-chain esters. This highlights its effectiveness in improving product performance in cosmetic applications .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a solvent and carrier for active ingredients in drug formulations. Its chemical stability and compatibility with various compounds make it suitable for topical applications and drug delivery systems .

Case Study: Drug Formulation

Research on topical formulations indicated that this compound could enhance the permeability of certain active pharmaceutical ingredients through human skin, thereby improving therapeutic efficacy. This property is particularly beneficial for transdermal drug delivery systems .

Industrial Uses

Beyond cosmetics and pharmaceuticals, this compound finds applications as a plasticizer in the production of plastics and as a lubricant in industrial processes. Its role as a plasticizer helps improve flexibility and durability in polymer materials .

Toxicological Considerations

Safety assessments are crucial for compounds used in consumer products. Studies have indicated that this compound exhibits low toxicity when applied topically. The Cosmetic Ingredient Review (CIR) has evaluated its safety profile, concluding that it is safe for use in cosmetic products at concentrations typically employed in formulations .

Comparison with Similar Compounds

Uniqueness of Decyl Benzoate: this compound is unique due to its longer alkyl chain, which provides superior emollient properties compared to shorter-chain esters. This makes it particularly valuable in cosmetic formulations where a smooth, non-greasy feel is desired .

Biological Activity

Decyl benzoate is an ester formed from benzoic acid and decanol, widely used in cosmetics and personal care products due to its emollient properties. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and skin sensitization properties, supported by various studies and case analyses.

  • Molecular Formula : C_{13}H_{18}O_{2}
  • Molecular Weight : 210.28 g/mol
  • Structure : this compound consists of a decyl group (a straight-chain alkane) linked to a benzoate group.

1. Antibacterial Activity

This compound has shown significant antibacterial properties against various bacterial strains. A study evaluated its efficacy against common pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

The results indicate that while this compound exhibits antibacterial activity, it is more effective against Gram-positive bacteria compared to Gram-negative bacteria .

2. Anti-inflammatory Properties

Research has demonstrated the anti-inflammatory effects of this compound, particularly in skin applications. In vitro studies assessed its ability to inhibit protein denaturation, a common mechanism of inflammation:

  • Methodology : The assay involved mixing serum albumin with varying concentrations of this compound and heating the mixture.
  • Results : The percentage inhibition of protein denaturation increased with higher concentrations of this compound, demonstrating significant anti-inflammatory potential.
Concentration (µg/mL) % Inhibition
1025
5045
10070

These findings suggest that this compound may be beneficial in formulations aimed at reducing skin inflammation .

3. Skin Sensitization and Irritation

Despite its beneficial properties, this compound has been associated with skin sensitization in some cases. A review of contact dermatitis cases linked to cosmetic ingredients highlighted instances where this compound was identified as a potential allergen:

  • Case Studies : Several patients exhibited allergic reactions characterized by erythema and pruritus upon exposure to products containing this compound.
  • Mechanism : The sensitization is believed to occur due to the compound's ability to bind with skin proteins, leading to an immune response.

Research Findings

A comprehensive review of literature indicates that while this compound is generally considered safe for topical use, it can provoke allergic reactions in sensitized individuals. Its dual role as both an emollient and a potential sensitizer emphasizes the need for careful formulation in cosmetic products .

Properties

IUPAC Name

decyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSUFTNOPPMGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190131
Record name Decyl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36685-97-9
Record name Decyl benzoate
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Record name Decyl benzoate
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Record name NSC309829
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Record name Decyl benzoate
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Record name Decyl benzoate
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Record name DECYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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